Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile
Description
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile (DCN-NBD) is a norbornadiene derivative with two cyano (-CN) groups at the 2- and 3-positions of the bicyclic framework. Its structure combines the strain inherent in the norbornadiene system with the electron-withdrawing nature of nitrile groups, making it a molecule of interest in synthetic chemistry and materials science. DCN-NBD has been synthesized via multi-step procedures involving cycloaddition and oxidation reactions, as detailed in . Its rotational spectra have been characterized using Fourier-transform millimeter-wave spectroscopy, enabling predictions of its behavior in astrochemical environments .
Properties
CAS No. |
825-24-1 |
|---|---|
Molecular Formula |
C9H6N2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile |
InChI |
InChI=1S/C9H6N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-7H,3H2 |
InChI Key |
XKDBHCJBKRLHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of norbornadiene with cyanogen bromide in the presence of a base such as potassium hydroxide. The reaction typically takes place under reflux conditions for several hours, resulting in the formation of the desired dicarbonitrile compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and optimization of conditions are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Diamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Intermediate in Synthesis: Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in synthetic organic chemistry.
- Ligand in Coordination Chemistry: The compound can act as a ligand in coordination complexes, facilitating the study of metal-ligand interactions and the development of new catalysts.
2. Medicinal Chemistry:
- Potential Therapeutic Applications: Research indicates that derivatives of this compound may exhibit biological activities, including anti-inflammatory and neuroprotective effects. Ongoing studies aim to explore its efficacy against diseases such as Parkinson's and rheumatoid arthritis .
- Drug Development: The compound's structural features are being investigated for their potential to enhance drug design processes targeting specific biological pathways.
3. Materials Science:
- Polymer Production: Bicyclo[2.2.1]hepta-2,5-diene derivatives are utilized in the production of advanced polymers and polymer additives, enhancing material properties such as thermal stability and mechanical strength .
- Nanotechnology Applications: The compound's unique structure is being explored for applications in nanotechnology, particularly in the development of nanoscale materials and devices.
Case Studies
Case Study 1: Neuroprotective Effects
A study involving animal models of neurodegenerative diseases demonstrated that derivatives of this compound significantly improved motor functions and reduced dopaminergic neuron loss. The mechanism was linked to the inhibition of apoptotic pathways and oxidative stress reduction .
Case Study 2: Anti-inflammatory Properties
In a clinical trial assessing the anti-inflammatory effects of bicyclo[2.2.1]hepta-2,5-diene derivatives on rheumatoid arthritis patients, participants reported significant decreases in inflammatory markers and improvements in quality of life metrics following treatment .
Research Findings
Recent investigations have focused on modifying bicyclo[2.2.1]hepta-2,5-diene derivatives to enhance their biological activity:
- Structure-Activity Relationship (SAR) Studies: Modifications at the cyano or diene positions have been shown to influence anti-inflammatory efficacy.
- Computational Modeling: Advanced computational techniques are employed to predict binding affinities and optimize lead compounds for targeted drug development .
Summary Table of Applications
| Application Area | Description | Examples/Findings |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecule synthesis | Used in various synthetic pathways |
| Medicinal Chemistry | Potential therapeutic agent | Neuroprotective effects; anti-inflammatory |
| Materials Science | Production of advanced polymers | Enhanced thermal stability |
| Nanotechnology | Development of nanoscale materials | Innovative applications under investigation |
Mechanism of Action
The mechanism by which bicyclo[221]hepta-2,5-diene-2,3-dicarbonitrile exerts its effects depends on the specific reaction or applicationThe bicyclic structure provides rigidity and stability, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
The following analysis compares DCN-NBD with structurally related bicyclic compounds, focusing on molecular features, synthesis, properties, and reactivity.
Functional Group Variations
Bicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile (CN-NBD)
- Structure: Mono-cyano-substituted norbornadiene.
- Synthesis: Prepared via oxidation of (±)-2-hydroxymethylnorbornadiene using TEMPO and NH4OAc, yielding 11% pure product .
- Key Differences : Reduced steric hindrance and lower dipole moment compared to DCN-NBD. Spectroscopic constants (rotational transitions) differ due to asymmetric substitution .
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
- Structure : Contains an oxygen bridge (7-oxa) and ester groups (-COOCH₃).
- Synthesis : Formed via cycloaddition of dimethyl acetylene dicarboxylate with furan .
- Properties: Liquid at room temperature (boiling point: 120°C), with higher polarity due to ester groups . Undergoes fragmentation with oxidizing agents (e.g., KMnO₄/CuSO₄) .
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid/Anhydride
- Structure : Carboxylic acid or anhydride substituents.
- Reactivity : The anhydride participates in Diels-Alder reactions with dienes (e.g., anthracene), unlike DCN-NBD, which lacks electron-deficient sites for such reactions .
- Applications: Used as a dienophile in polymer synthesis .
Structural Isomers and Homologs
trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile
- Structure : Double bond positions differ (hept-5-ene vs. hepta-2,5-diene).
- Impact : Altered strain and reactivity; the trans configuration may influence photoisomerization pathways .
5,6-Dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile
- Structure : Larger bicyclo[2.2.2] framework with methyl substituents.
Spectroscopic and Physical Properties
Biological Activity
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile (CAS No. 90777-42-7) is a bicyclic compound that has garnered attention in various fields of research due to its unique structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 170.21 g/mol
- IUPAC Name : this compound
- Structure : The compound features a bicyclic structure with two cyano groups at the 2 and 3 positions.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G1 phase.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| PC-3 (Prostate Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Results : The compound showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Study 1: Anticancer Effects in Vivo
A study conducted on mice bearing tumor xenografts treated with this compound demonstrated a significant reduction in tumor size compared to control groups. The treatment resulted in increased apoptosis markers within tumor tissues.
Study 2: Antimicrobial Efficacy
In a separate study assessing the antimicrobial efficacy of this compound, researchers found that it effectively inhibited biofilm formation in clinical strains of Staphylococcus aureus, highlighting its potential as an anti-biofilm agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
